5-Bromopyrazine-2-carboxamide

概要

説明

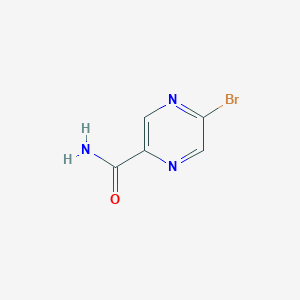

5-Bromopyrazine-2-carboxamide: is an organic compound with the molecular formula C5H4BrN3O It is a derivative of pyrazine, characterized by the presence of a bromine atom at the 5-position and a carboxamide group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrazine-2-carboxamide typically involves the bromination of pyrazine-2-carboxamide. One common method includes the following steps:

Bromination: Pyrazine-2-carboxamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Substitution Reactions

The bromine atom at position 5 is highly susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the pyrazine ring.

Amination

Reaction with ammonia or primary/secondary amines replaces the bromine with an amino group. For example:

-

Reagents : Ammonia (NH₃), methylamine (CH₃NH₂)

-

Conditions : Catalyzed by palladium or copper complexes at elevated temperatures (80–120°C).

-

Product : 5-Aminopyrazine-2-carboxamide derivatives (e.g., 3-amino-6-bromo-N-methylpyrazine-2-carboxamide).

Mechanism :

-

Oxidative addition of the Pd catalyst to the C–Br bond.

-

Ligand exchange with the amine nucleophile.

-

Reductive elimination to form the C–N bond.

Hydroxylation

Hydrolysis of the bromine substituent can occur under basic conditions:

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon bonds.

Suzuki-Miyaura Coupling

-

Reagents : Aryl/alkyl boronic acids, Pd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃).

-

Conditions : Mild temperatures (60–80°C) in a mixed solvent system (e.g., DME/H₂O).

-

Product : 5-Aryl/alkyl-pyrazine-2-carboxamide derivatives.

Example :

Buchwald-Hartwig Amination

-

Reagents : Aryl halides, Pd₂(dba)₃, Xantphos ligand.

-

Product : N-arylpyrazine-2-carboxamides.

Functionalization of the Carboxamide Group

The carboxamide moiety undergoes transformations typical of amides.

Acetylation

-

Reagents : Acetic anhydride (Ac₂O), base (e.g., TEA).

-

Product : N-acetyl-5-bromopyrazine-2-carboxamide.

Mechanism :

Hydrolysis

-

Reagents : HCl (6M) or NaOH (4M).

-

Conditions : Reflux for 6–12 hours.

Electrophilic Substitution

The pyrazine ring’s electron deficiency limits electrophilic substitution, but bromination at remaining positions is feasible under controlled conditions:

-

Reagents : Br₂ in CHCl₃.

-

Conditions : Room temperature, 1–2 hours.

Regioselectivity :

Comparative Reactivity

科学的研究の応用

Pharmaceutical Development

Anticancer Research

5-Bromopyrazine-2-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a study demonstrated that a related pyrazine derivative exhibited an IC50 value of 9.22 µM against HeLa cell lines, indicating its effectiveness in reducing cell viability over time . The compound's ability to inhibit phosphatidylinositol 3-kinase (PI3K) is particularly noteworthy, as this enzyme plays a critical role in cancer cell signaling pathways.

Anti-inflammatory Properties

In addition to anticancer properties, this compound is being explored for anti-inflammatory applications. Its structural features allow it to interact with various biological targets, potentially leading to the development of new anti-inflammatory medications .

Agricultural Chemistry

Agrochemical Formulation

The compound is utilized in the formulation of agrochemicals aimed at pest control and crop protection. Its effectiveness in enhancing agricultural productivity makes it a valuable component in the development of safer and more efficient pesticides . Research shows that compounds similar to this compound can effectively combat agricultural pests without harming beneficial organisms.

Material Science

Development of Novel Materials

this compound is being studied for its potential in creating materials with specific electronic and optical properties. These materials can be used in sensors and electronic devices, expanding the scope of applications for pyrazine derivatives in material science .

Biochemical Research

Enzyme Interaction Studies

The compound is also significant in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and electrostatic interactions with target molecules aids researchers in understanding complex biological processes and disease mechanisms .

Analytical Chemistry

Reference Standard Usage

In analytical chemistry, this compound serves as a reference standard for quantifying related compounds in various samples. This application ensures accurate characterization and identification of pyrazine derivatives in research settings .

Data Tables

Case Study: Anticancer Activity

A study conducted on the anticancer effects of this compound derivatives involved testing their efficacy against various cancer cell lines. The results indicated significant growth inhibition, particularly with HeLa cells, demonstrating the compound's potential as a lead structure for new anticancer drugs.

Case Study: Agricultural Applications

In agricultural settings, formulations containing this compound were tested for their effectiveness against common pests. The results showed a marked reduction in pest populations with minimal impact on non-target species, highlighting the compound's utility in sustainable agriculture.

作用機序

The mechanism of action of 5-Bromopyrazine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxamide group play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.

類似化合物との比較

Similar Compounds

Pyrazine-2-carboxamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

5-Chloropyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.

5-Fluoropyrazine-2-carboxamide: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.

Uniqueness

5-Bromopyrazine-2-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. Its ability to undergo various substitution reactions and participate in coupling reactions makes it a valuable intermediate in organic synthesis.

生物活性

5-Bromopyrazine-2-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound is characterized by a bromine atom on the pyrazine ring and a carboxamide functional group, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

- Chemical Formula : CHBrNO

- Molecular Weight : Approximately 202.01 g/mol

- Structural Features : The presence of the bromine atom and the carboxamide group allows for various chemical modifications, enhancing its potential as a building block for drug development.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer contexts. Below are key findings from various studies:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various microbial strains, suggesting its potential application in pharmaceuticals. Its structural similarity to other bioactive compounds may enhance its efficacy in biological systems. The compound has been explored for its inhibitory effects on bacteria and fungi, indicating a promising role in combating infections .

Anticancer Potential

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), exhibited significant inhibitory effects on cancer cell proliferation in vitro. The IC values for BPU against MCF-7 and HeLa cell lines were found to be 8.47 µM and 9.22 µM, respectively, demonstrating its potential as an anticancer agent .

While specific mechanisms of action for this compound remain largely uncharacterized, it is hypothesized that the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxamide group play crucial roles in influencing binding affinity and specificity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 5, carboxamide at position 2 | Antimicrobial, anticancer potential |

| 3-Amino-5-bromopyrazine-2-carboxamide | Amino group at position 3 | Antimicrobial and antiviral properties |

| 5-Chloropyrazine-2-carboxamide | Chlorine instead of bromine | Varies in reactivity and activity |

| 5-Fluoropyrazine-2-carboxamide | Fluorine instead of bromine | Different chemical behavior |

This table illustrates how variations in halogen substitution can influence biological activity.

Case Studies

- Antimicrobial Studies : In vitro tests have shown that this compound possesses inhibitory effects against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Studies : A study involving BPU revealed that it effectively inhibited tumor growth by targeting angiogenesis pathways. This was evidenced by a significant reduction in viable cancer cells after treatment with varying concentrations of BPU over time .

特性

IUPAC Name |

5-bromopyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYYIBXFRPKKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。